
4-Chloro-1-benzothiophene-2-carboxylate IUPAC
name and structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
4-Chloro-1-benzothiophene-2-

carboxylate

Cat. No.: B105632 Get Quote

An In-Depth Technical Guide to 4-Chloro-1-benzothiophene-2-carboxylic Acid: Synthesis,

Properties, and Applications in Pharmaceutical Development

Abstract
This technical guide provides a comprehensive overview of 4-Chloro-1-benzothiophene-2-

carboxylic acid (CAS No: 23967-57-9), a pivotal heterocyclic compound in modern medicinal

chemistry. We will delve into its precise nomenclature and structural features, detail its

physicochemical and spectroscopic properties, and provide a validated, step-by-step synthesis

protocol. The core of this guide focuses on the compound's critical role as a key starting

material in the synthesis of the atypical antipsychotic drug Brexpiprazole, highlighting its

significance for researchers, chemists, and professionals in drug development. The narrative is

grounded in authoritative references to ensure scientific accuracy and provides field-proven

insights into its handling and application.

Nomenclature and Structural Elucidation
A precise understanding of a compound's identity is foundational for its application in regulated

environments like pharmaceutical development.
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The subject of this guide is most accurately identified by its acid form. While the term

"carboxylate" refers to the conjugate base (the deprotonated anion), the stable, neutral

compound used in synthesis is the carboxylic acid.

Preferred IUPAC Name: 4-Chlorobenzo[b]thiophene-2-carboxylic acid[1][2][3]

Common Synonyms: 4-Chloro-1-benzothiophene-2-carboxylic acid, 2-carboxy-4-

chlorobenzo[b]thiophene[1][3]

Anionic Form: 4-chloro-1-benzothiophene-2-carboxylate[4][5]

For the remainder of this guide, we will refer to the compound by its common name, 4-Chloro-

1-benzothiophene-2-carboxylic acid.

Chemical Structure
The molecule consists of a benzothiophene core, which is a bicyclic system where a benzene

ring is fused to a thiophene ring. A chlorine atom is substituted at the 4-position of the benzene

ring, and a carboxylic acid group is attached at the 2-position of the thiophene ring.

Molecular Formula: C₉H₅ClO₂S[1][3][6]

SMILES Notation: O=C(O)c1cc2c(Cl)cccc2s1

Chemical Structure of 4-Chloro-1-benzothiophene-2-carboxylic acid:
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Key Identifiers
CAS Number: 23967-57-9[1][2][3][4][5][6][7]

PubChem CID: 3854516 (for the acid)[5]

EC Number: 671-687-8[5]

Physicochemical Properties
The physical properties of this compound are critical for its handling, storage, and use in

synthetic processes. It is typically a stable, white to off-white solid, ensuring its suitability for

industrial-scale pharmaceutical manufacturing.[1]
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Property Value Source(s)

Molecular Weight 212.65 g/mol [1][3][6]

Appearance White to off-white solid [1]

Melting Point 220-223 °C / 260 °C [1][2]

Boiling Point 408.6 °C at 760 mmHg [1]

Density 1.546 g/cm³ [1]

Flash Point 200.9 °C [1]

Purity
≥99.0% (typical for

pharmaceutical grade)
[1]

Spectroscopic and Analytical Characterization
Validation of the compound's identity and purity is non-negotiable in drug synthesis. Nuclear

Magnetic Resonance (NMR) spectroscopy is a primary method for structural confirmation. The

data presented below serves as a reliable reference for quality control.

Analysis
¹H NMR (DMSO-d₆, 300

MHz)

¹³C NMR (DMSO-d₆, 75

MHz)

Reference
Organic Spectroscopy

International[2]

Organic Spectroscopy

International[2]

Chemical Shifts (δ)

13.19 (brs, 1H, -COOH), 8.07

(td, 1H), 8.03 (d, 1H), 7.56 (dd,

1H), 7.54 (d, 1H)

163.10, 142.55, 136.57,

136.50, 128.96, 127.99,

126.84, 125.01, 122.21

Additional spectral data including IR and Mass Spectrometry are also available through various

chemical databases.[8]

Synthesis and Manufacturing Considerations
The production of 4-Chloro-1-benzothiophene-2-carboxylic acid involves sophisticated

chemical processes that demand expertise in heterocyclic chemistry.[1] While numerous
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methods exist for constructing the benzothiophene scaffold[9], a common and practical

laboratory-scale synthesis involves the hydrolysis of the corresponding methyl ester.

Detailed Protocol: Synthesis via Ester Hydrolysis
This protocol describes the conversion of Methyl 4-chlorobenzo[b]thiophene-2-carboxylate to

the target carboxylic acid.[7] This self-validating process includes clear steps for reaction,

workup, and isolation.

Step 1: Reaction Setup

In a suitable reaction vessel, combine Methyl 4-chlorobenzo[b]thiophene-2-carboxylate (1.0

g, 4.44 mmol) with a solvent mixture of methanol (30 mL) and water (10 mL).

Add lithium hydroxide monohydrate (LiOH·H₂O) (0.56 g, 13.3 mmol).

Expert Insight:LiOH is a preferred base for this hydrolysis. It is effective and less prone to

promoting side reactions than stronger bases like NaOH or KOH. Using a 3-fold molar

excess ensures the reaction proceeds to completion.

Step 2: Reaction Execution

Stir the mixture at room temperature overnight.

Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting ester

is fully consumed.

Step 3: Workup and Isolation

Concentrate the reaction mixture under reduced pressure (vacuum) to remove the methanol.

Dilute the remaining aqueous residue with ice water (20 mL).

Acidify the aqueous phase to a pH of 1 using a dilute hydrochloric acid solution. This step is

critical as it protonates the carboxylate salt, causing the desired carboxylic acid to

precipitate.[7]

Extract the acidified mixture with ethyl acetate (3 x 15 mL).
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Expert Insight:Ethyl acetate is an effective solvent for extracting the product from the

aqueous phase. Performing three extractions ensures a high recovery yield.

Step 4: Purification

Combine the organic layers and wash with a saturated brine solution. This removes residual

water and inorganic salts.

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

Filter off the drying agent and evaporate the solvent under vacuum to yield 4-Chloro-1-

benzothiophene-2-carboxylic acid as a white solid. The reported yield for this procedure is

quantitative (100%).[7]

Step 5: Validation

Confirm the identity and purity of the final product using the analytical methods described in

Section 3 (NMR) and by measuring its melting point.

Core Applications in Drug Discovery and
Development
The benzothiophene scaffold is of immense interest to medicinal chemists due to its structural

versatility and wide range of biological activities, including anticancer, anti-inflammatory, and

antimicrobial properties.[10][11]

Primary Application: A Critical Intermediate for
Brexpiprazole
The most significant industrial application of 4-Chloro-1-benzothiophene-2-carboxylic acid is its

role as a key building block in the synthesis of Brexpiprazole.[1] Brexpiprazole is an atypical

antipsychotic medication used for the treatment of schizophrenia and as an adjunctive therapy

for major depressive disorder.[1][12]

The structural integrity and high purity of this intermediate are paramount for ensuring the

efficacy and safety of the final Active Pharmaceutical Ingredient (API). The synthesis of a
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complex molecule like Brexpiprazole relies on the predictable reactivity of intermediates like 4-

Chloro-1-benzothiophene.[12]

The following workflow diagram illustrates the logical progression from the key intermediate to

the final drug product.

Synthesis of Key Intermediate

API Synthesis Pathway

Final Drug Product

Methyl 4-chlorobenzo[b]thiophene-
2-carboxylate

4-Chloro-1-benzothiophene-
2-carboxylic Acid

  Hydrolysis (LiOH)

Further Chemical
Modifications

(e.g., Amide Coupling)

  Activation & Coupling

Brexpiprazole (API)

Formulation & Manufacturing

Finished Brexpiprazole
Dosage Form
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Click to download full resolution via product page

Caption: Logical workflow from the starting ester to the final Brexpiprazole drug product.

Other Research Applications
Beyond its role in the synthesis of Brexpiprazole, this compound is valuable in broader

research settings:

Histone Deacetylase (HDAC) Inhibitors: It has been utilized as an intermediate in the

preparation of potential HDAC inhibitors, a class of compounds investigated for cancer

therapy.[7]

Novel Heterocyclic Chemistry: Its unique structure, featuring both a chlorine atom and a

carboxylic acid group, makes it an intriguing starting material for chemists to explore new

synthetic pathways and develop novel derivatives with potentially enhanced pharmacological

properties.[1]

Conclusion and Future Outlook
4-Chloro-1-benzothiophene-2-carboxylic acid is more than just a chemical compound; it is an

enabling tool for the development of life-changing pharmaceuticals. Its well-defined properties,

established synthesis protocols, and, most importantly, its indispensable role in the production

of Brexpiprazole underscore its value to the scientific and medical communities. As research

into benzothiophene-based therapeutics continues to expand, the demand for high-purity,

reliably sourced intermediates like this will undoubtedly grow, paving the way for the discovery

of the next generation of innovative medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://orgspectroscopyint.blogspot.com/2016/01/4-chlorobenzobthiophene-2-carboxylic.html?m=1
https://orgspectroscopyint.blogspot.com/2016/01/4-chlorobenzobthiophene-2-carboxylic.html?m=1
https://cymitquimica.com/products/IN-DA00C1WM/23967-57-9/4-chloro-1-benzothiophene-2-carboxylic-acid/
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/default/mm23967579n20
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/default/mm23967579n20
https://pubchem.ncbi.nlm.nih.gov/compound/7127695
https://pubchem.ncbi.nlm.nih.gov/compound/7127695
https://www.scbt.com/p/4-chloro-1-benzothiophene-2-carboxylic-acid-23967-57-9
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6780539.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6780539.htm
https://m.chemicalbook.com/SpectrumEN_23967-57-9_HNMR.htm
https://m.chemicalbook.com/SpectrumEN_23967-57-9_HNMR.htm
https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/benzothiophenes.shtm
https://books.rsc.org/books/edited-volume/2203/chapter/8071837/Synthesis-Properties-and-Biological-Applications
https://www.mdpi.com/2218-273X/12/1/131
https://www.nbinno.com/article/pharmaceutical-intermediates/the-indispensable-role-of-4-chloro-1-benzothiophene-in-modern-pharmaceutical-synthesis-ub
https://www.benchchem.com/product/b105632#4-chloro-1-benzothiophene-2-carboxylate-iupac-name-and-structure
https://www.benchchem.com/product/b105632#4-chloro-1-benzothiophene-2-carboxylate-iupac-name-and-structure
https://www.benchchem.com/product/b105632#4-chloro-1-benzothiophene-2-carboxylate-iupac-name-and-structure
https://www.benchchem.com/product/b105632#4-chloro-1-benzothiophene-2-carboxylate-iupac-name-and-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b105632?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

